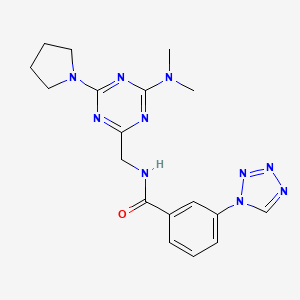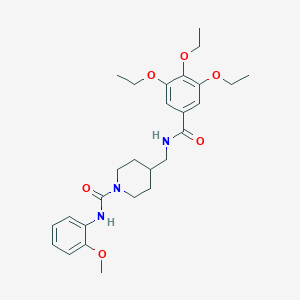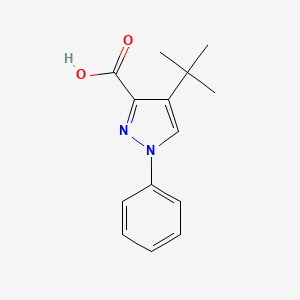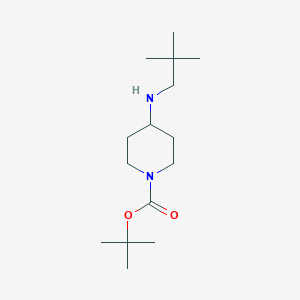
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a novel chemical compound known for its complex structure and significant scientific applications. Its diverse functionalities make it a versatile compound for research, particularly in the fields of chemistry, biology, and medicine. The unique arrangement of its molecular components allows for a variety of interactions and chemical behaviors, making it a valuable subject for study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide involves several key steps:
Formation of the 1,3,5-triazine core: Starting with a suitable triazine precursor, dimethylamine and pyrrolidine are introduced through nucleophilic substitution reactions under controlled conditions.
Attachment of the benzamide group: This involves a series of coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a suitable base.
Incorporation of the tetrazolyl group: Typically performed through cycloaddition reactions involving azides and nitriles under suitable thermal or catalytic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow synthesis techniques, allowing for controlled reaction environments and consistent product quality. Key aspects include the use of high-efficiency reactors, in-line purification methods, and rigorous quality control measures.
化学反应分析
Types of Reactions
Reduction: Often facilitated by reagents such as lithium aluminium hydride or hydrogen gas in the presence of a catalyst.
Substitution: This compound undergoes nucleophilic and electrophilic substitution reactions, depending on the reacting species and conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2), Potassium permanganate (KMnO4)
Reducing agents: Lithium aluminium hydride (LiAlH4), Palladium on carbon (Pd/C)
Substitution agents: Various halides, amines, and catalytic systems
Major Products
The major products formed from these reactions depend on the substituents and the conditions applied
科学研究应用
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide finds applications across multiple scientific domains:
Chemistry: Utilized as a precursor for synthesizing complex molecules and as a ligand in coordination chemistry.
Biology: Acts as an enzyme inhibitor, influencing biochemical pathways and providing insight into enzyme functions and interactions.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways and therapeutic applications.
Industry: Employed in the development of advanced materials and specialty chemicals due to its diverse chemical reactivity.
作用机制
The compound exerts its effects primarily through interactions with specific molecular targets, often involving enzyme inhibition or modulation of signaling pathways. Its multi-functional groups allow for a wide range of binding interactions, enhancing its efficacy and selectivity in various biological contexts.
相似化合物的比较
Compared to other similar compounds, such as triazine derivatives and tetrazole-containing molecules, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide stands out due to its unique combination of functional groups and the resulting versatility in chemical reactivity and applications.
List of Similar Compounds
2,4-Diamino-6-(dimethylamino)-1,3,5-triazine
3-(1H-Tetrazol-1-yl)-1-benzamide
4-(Dimethylamino)-1,3,5-triazine derivatives
Pyrrolidin-1-yl substituted triazines
This compound remains a valuable compound for ongoing research and application development, showcasing the intricate interplay of its chemical structure and functional potential. This compound’s uniqueness lies in its multi-dimensional utility across various scientific disciplines, proving itself indispensable for innovative research and industrial advancements.
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N10O/c1-26(2)17-21-15(22-18(23-17)27-8-3-4-9-27)11-19-16(29)13-6-5-7-14(10-13)28-12-20-24-25-28/h5-7,10,12H,3-4,8-9,11H2,1-2H3,(H,19,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXWEAZIPJEWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2496779.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2496780.png)
![3,4,9-trimethyl-7-[(naphthalen-1-yl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2496782.png)


![N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2496786.png)
![ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate](/img/structure/B2496787.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2496790.png)
![N-(4,6-dimethylpyrimidin-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2496794.png)

![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496798.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2496801.png)
![6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2496802.png)
